molecular formula C19H29N3O3S B5490809 1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B5490809
M. Wt: 379.5 g/mol
InChI Key: BWUDYXRDUDZFSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine" involves nucleophilic substitution reactions, and the use of specific reagents and conditions to achieve the desired product. A notable example includes the synthesis and characterization of related piperazine compounds where specific methodologies enable the introduction of sulfonyl and carbonyl groups into the piperazine framework. These processes are detailed in studies which explore the construction of complex piperazine derivatives through stepwise reactions involving halogenated precursors and nucleophilic agents (Naveen et al., 2015), (Hino & Sato, 1974).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray diffraction, which provides insights into the crystalline structure, bond angles, and molecular conformation. For instance, compounds within this category have been found to crystallize in specific crystal systems, with detailed analysis revealing chair conformations of the piperazine ring and distorted tetrahedral geometries around sulfur atoms. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Arbi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine" derivatives are diverse, ranging from polyaddition reactions to the formation of cyclic dipeptides through stepwise construction of the piperazine ring. These reactions are dependent on the functional groups present and the reaction conditions employed. Studies have detailed the reactivity of such compounds with various agents, leading to the formation of hyperbranched polymers and cyclic structures, showcasing the compound's versatility in synthesis applications (Yan & Gao, 2000), (Quintero et al., 2018).

Physical Properties Analysis

The physical properties of "1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic techniques and thermal analysis, providing a comprehensive understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's molecular structure. Studies focusing on the synthesis and characterization of related compounds provide insights into their chemical properties, such as affinity for receptors in biological systems, which is significant for the development of pharmaceutical agents. The interaction of these compounds with biological receptors underscores their potential in medicinal chemistry, highlighting their selectivity and potency as ligands (Borrmann et al., 2009).

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on their exact structure and the biological system in which they are acting . Some piperazine derivatives act as antagonists or agonists at various receptor sites in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Piperazine derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-5-4-6-18(16(15)2)20-11-13-21(14-12-20)19(23)17-7-9-22(10-8-17)26(3,24)25/h4-6,17H,7-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDYXRDUDZFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

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